WNK463, chemically named WNK463, is a potent, selective, and orally bioavailable small molecule inhibitor of the With-No-Lysine (WNK) kinase family. [] It was initially developed by Novartis for its potential antihypertensive properties. [] In scientific research, WNK463 serves as a valuable tool to investigate the biological roles of WNK kinases in various cellular processes and disease models. [, , , , , , , , , , , , , , , , , , , ]
While the provided abstracts do not detail the specific synthesis pathway for WNK463, they indicate its origin as a synthetically derived small molecule. [, , ] The chemical name suggests a multi-step synthesis involving the formation of the piperidine, imidazole, and oxadiazole rings, as well as the introduction of the tert-butyl and trifluoromethyl substituents.
The molecular structure of WNK463, as suggested by its chemical name, contains a central piperidine ring substituted with an imidazole-5-carboxamide moiety at the 4-position and a 5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl group at the 1-position. The N-atom of the imidazole ring is further substituted with a tert-butyl group. A crystal structure of WNK1 in complex with WNK463 has been reported, offering valuable insights into the binding mode and interactions. []
WNK463 acts as a potent and selective ATP-competitive inhibitor of WNK kinases. [, , ] It binds to the catalytic kinase domain of WNK proteins, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. [, , , , , , , ] This inhibition of WNK kinase activity disrupts downstream signaling cascades involved in various cellular processes, such as ion transport, cell proliferation, and cell survival. [, , , , , , , , , , , , , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5